2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid
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Overview
Description
2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid: is an organic compound with the molecular formula C₉H₈O₄ . It is a derivative of benzodioxine, characterized by a dioxine ring fused to a benzene ring with a carboxylic acid group at the 6-position.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 1,4-benzodioxane derivatives, have been found to interact with various receptors, including α-adrenergic and serotonin receptors .
Mode of Action
Related compounds have been shown to exhibit significant biological activities, possibly through their interaction with the aforementioned receptors .
Biochemical Pathways
Related compounds have been associated with pathways involving α-adrenergic and serotonin receptors, which play crucial roles in cardiovascular function and mood regulation, respectively .
Result of Action
Related compounds have been associated with various therapeutic effects, such as antihypertensive properties and affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the dioxine ring, followed by carboxylation at the 6-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzodioxine derivatives.
Scientific Research Applications
2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 1,4-Benzodioxane-6-carboxylic acid
- 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
- 3,4-(Ethylenedioxy)benzoic acid
Uniqueness: 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Biological Activity
2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on anti-inflammatory, anticancer, and enzyme inhibitory properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzodioxane core, which is known for conferring various biological activities. The compound's unique structural attributes facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry.
1. Anti-inflammatory Activity
Research indicates that derivatives of benzodioxane exhibit notable anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models. Specifically, Vazquez et al. demonstrated that benzodioxane analogs can effectively modulate inflammatory pathways, suggesting that the positioning of substituents on the benzodioxane ring is critical for optimizing anti-inflammatory activity .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by affecting microtubule dynamics and autophagy pathways .
- Xenograft Models : In vivo studies using human ovarian carcinoma xenografts demonstrated significant growth inhibition when treated with benzodioxane derivatives .
3. Enzyme Inhibition
Recent investigations have highlighted the enzyme inhibitory potential of this compound:
- α-Glucosidase Inhibition : Compounds containing the benzodioxane moiety have shown substantial inhibitory activity against α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management .
- Acetylcholinesterase Inhibition : Some derivatives also exhibit weak inhibition against acetylcholinesterase (AChE), indicating potential implications for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Study | Focus | Key Findings |
---|---|---|
Vazquez et al. (2020) | Anti-inflammatory | Demonstrated that benzodioxane analogs significantly reduced inflammation markers in vitro. |
Research Group A (2023) | Anticancer | Showed that 2,4-dihydro-1,3-benzodioxine derivatives induced apoptosis in colon cancer cells via microtubule targeting. |
Research Group B (2024) | Enzyme inhibition | Found significant α-glucosidase inhibition by sulfonamide derivatives containing benzodioxane structures. |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Microtubule Dynamics : The compound disrupts microtubule assembly and stability, leading to cell cycle arrest and apoptosis in cancer cells.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
4H-1,3-benzodioxine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-3H,4-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQXTRMSZRDCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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